molecular formula C14H13Cl2N3S B5740083 N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

Cat. No. B5740083
M. Wt: 326.2 g/mol
InChI Key: VZRYKCRWZWKBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as Diuron, is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, it inhibits the photosystem II complex, which is responsible for the oxidation of water and the generation of oxygen. This leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have a wide range of biochemical and physiological effects on plants and animals. In plants, it can cause chlorosis, stunting, and reduced growth. In animals, it can cause liver and kidney damage, as well as reproductive and developmental abnormalities.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be toxic to some organisms, and its effects on soil microorganisms can be complex and difficult to interpret.

Future Directions

There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. One area of research is the development of more effective and environmentally friendly herbicides that can replace N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and other similar compounds. Another area of research is the study of the effects of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea on non-target organisms such as bees and other pollinators. Finally, the use of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea as a tool for studying the role of photosynthesis in different organisms and ecosystems is an area of ongoing research.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research, its potential toxic effects on some organisms and the complex effects on soil microorganisms should be carefully considered when using it in experiments.

Synthesis Methods

N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is synthesized by the reaction of 2,3-dichloroaniline with 4,6-dimethyl-2-pyridinethiol in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is highly soluble in organic solvents such as acetone and chloroform.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been widely used as a herbicide to control weeds in various crops such as cotton, sugarcane, and citrus. However, it has also been studied for its potential applications in scientific research. N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can be used as a tool to study the role of photosynthesis in plants and algae. It has also been used to study the effect of herbicides on the microbial community in soil.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3S/c1-8-6-9(2)17-12(7-8)19-14(20)18-11-5-3-4-10(15)13(11)16/h3-7H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRYKCRWZWKBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea

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